molecular formula C7H7ClO2S B102717 2-Chlorophenyl methyl sulfone CAS No. 17482-05-2

2-Chlorophenyl methyl sulfone

Cat. No.: B102717
CAS No.: 17482-05-2
M. Wt: 190.65 g/mol
InChI Key: NXARIPVZOXXAAG-UHFFFAOYSA-N
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Description

2-Chlorophenyl methyl sulfone, also known as 1-Chloro-2-(methylsulfonyl)benzene, is an organic compound with the molecular formula C7H7ClO2S. It is a sulfone derivative characterized by the presence of a chlorine atom and a methyl sulfone group attached to a benzene ring. This compound is known for its stability and reactivity, making it useful in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorophenyl methyl sulfone can be synthesized through the oxidation of 2-chlorophenyl methyl sulfide. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or oxone (potassium peroxymonosulfate). The reaction is carried out under controlled conditions to ensure the complete conversion of the sulfide to the sulfone .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also incorporate catalysts to enhance the efficiency of the oxidation reaction. The final product is purified through crystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl methyl sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chlorophenyl methyl sulfone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorophenyl methyl sulfone involves its interaction with molecular targets through its sulfone and chlorine functional groups. These interactions can lead to various chemical transformations, such as nucleophilic substitution or oxidation-reduction reactions. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorophenyl methyl sulfone is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs.

Properties

IUPAC Name

1-chloro-2-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXARIPVZOXXAAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1748-20-5
Record name 2-Chlorophenyl methyl sulfone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is interesting about the conformation of the methylsulfonyl group in 2-Chlorophenyl methyl sulfone?

A1: The research found that the methylsulfonyl group in this compound prefers a specific arrangement relative to the chlorobenzene ring. This preference is observed both when the molecule is packed within a crystal lattice [] and when it's freely moving in solution [].

Q2: How was the conformation of this compound determined in the solid state and in solution?

A2: In the solid state, the conformation was determined using X-ray crystallography, which revealed a single, dominant conformation for the molecule within the crystal []. In solution, dipole moment measurements were employed. By comparing the experimental dipole moment to theoretical calculations for different conformations, the researchers concluded that a single conformation, similar to the one observed in the crystal, was also dominant in solution [].

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